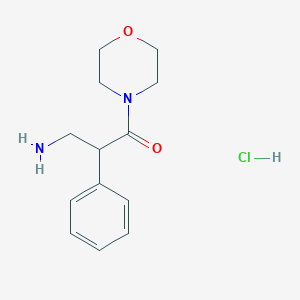
3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride
Overview
Description
3-Amino-1-(morpholin-4-yl)-propan-1-one is a compound with the molecular formula C7H14N2O2 . It is also known by several synonyms such as 3-amino-1-(morpholin-4-yl)propan-1-one and 3-Amino-1-morpholinopropan-1-one . The compound has a molecular weight of 158.20 g/mol .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C7H14N2O2/c8-2-1-7(10)9-3-5-11-6-4-9/h1-6,8H2 . The Canonical SMILES string is C1COCCN1C(=O)CCN . These strings provide a textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride are not available in the retrieved papers, α-aminonitriles are known to be versatile and valuable building blocks in organic total synthesis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 158.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 158.105527694 g/mol . The topological polar surface area is 55.6 Ų . The heavy atom count is 11 .Scientific Research Applications
Antitumor Activity
3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride and its derivatives have been investigated for their antitumor activity. A study synthesized various tertiary aminoalkanol hydrochlorides and tested them for antitumor properties, using 1-(4-methylphenyl)3-(morpholin-4-yl)-2-phenylpropan-1-one as the starting compound (Isakhanyan et al., 2016). Another research synthesized 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide and evaluated its inhibitory capacity against cancer cell lines (Ji et al., 2018).
Antibacterial Activity
The antibacterial activity of derivatives of 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride has been explored. One study focused on the synthesis and estimation of antibacterial activity of certain hydrochlorides, indicating potential in combating bacterial infections (Isakhanyan et al., 2014).
Inhibition of Nitric Oxide Production
Research has been conducted on synthesizing compounds with morpholine hydrochloride and testing their effects on nitric oxide production in cells. This could have implications in reducing inflammation or treating conditions associated with excessive nitric oxide production (Yoon et al., 2021).
Antidepressant Activity
Studies also include the synthesis of compounds like 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride for potential antidepressant activities. These compounds have been tested using models like the mice forced swimming test to evaluate their effectiveness in treating depression (Yuan, 2012).
Synthesis of Biologically Active Compounds
The chemical serves as an intermediate in synthesizing various biologically active compounds. This is evident in studies that focus on creating new compounds for potential medical applications, exploring their synthesis, structural confirmation, and possible biological activities (Wang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-amino-1-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-10-12(11-4-2-1-3-5-11)13(16)15-6-8-17-9-7-15;/h1-5,12H,6-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOHPQOPKSFULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride | |
CAS RN |
1251924-85-2 | |
| Record name | 1-Propanone, 3-amino-1-(4-morpholinyl)-2-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251924-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



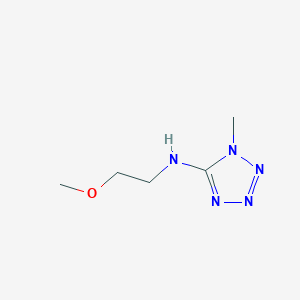
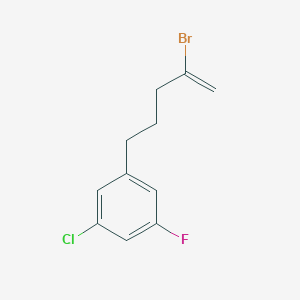
![methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1373691.png)
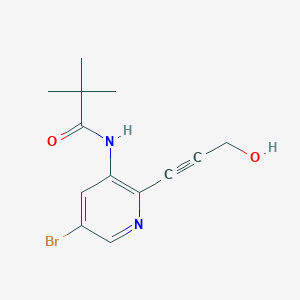


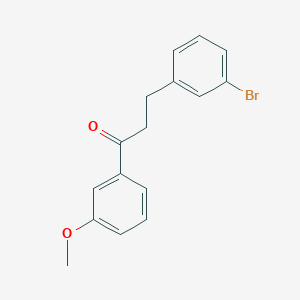
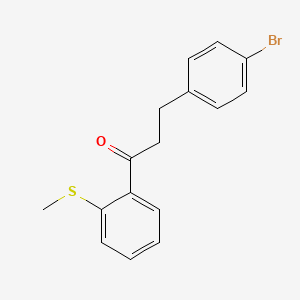
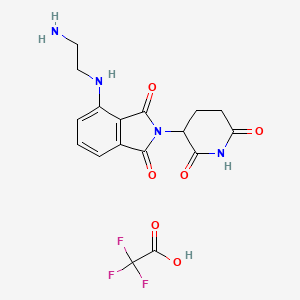



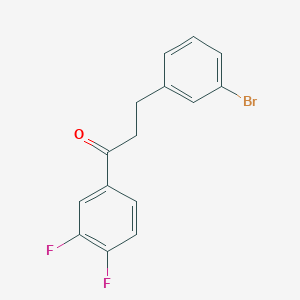
![ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1373705.png)